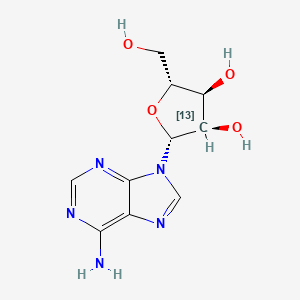

adenosine-2'-13C

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Adenosine-2’-13C, also known as adenine riboside-2’-13C, is a stable isotope-labeled compound where the carbon-13 isotope is incorporated at the 2’ position of the ribose moiety. Adenosine is a naturally occurring nucleoside composed of adenine attached to a ribose sugar. It plays a crucial role in various biological processes, including energy transfer, signal transduction, and cellular metabolism. The incorporation of carbon-13 makes adenosine-2’-13C particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques for studying molecular interactions and metabolic pathways .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of adenosine-2’-13C typically involves the incorporation of carbon-13 into the ribose moiety. One common method is the chemo-enzymatic synthesis, which combines chemical nucleobase synthesis with enzymatic ribose coupling and subsequent phosphorylation. This method is efficient and cost-effective, requiring fewer enzymes and synthetic steps compared to other labeling approaches .

Industrial Production Methods

Industrial production of adenosine-2’-13C involves large-scale synthesis using similar chemo-enzymatic methods. The process includes the fermentation of biomass to produce isotope-labeled ribonucleosides, followed by chemical and enzymatic modifications to incorporate the carbon-13 isotope. This method ensures high yield and purity, making it suitable for commercial production .

化学反应分析

Types of Reactions

Adenosine-2’-13C undergoes various chemical reactions, including:

Oxidation: Adenosine can be oxidized to inosine by adenosine deaminase.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Adenosine can undergo substitution reactions, particularly at the ribose moiety.

Common Reagents and Conditions

Oxidation: Common reagents include adenosine deaminase and other oxidizing agents.

Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.

Substitution: Substitution reactions often involve nucleophilic reagents and specific catalysts.

Major Products

Oxidation: Inosine is a major product formed from the oxidation of adenosine.

Reduction: Reduced forms of adenosine are less common and depend on the specific reducing conditions.

Substitution: Substituted adenosine derivatives are formed, depending on the nucleophilic reagent used.

科学研究应用

Metabolic Pathway Tracing

Adenosine-2'-13C is predominantly used as a tracer in metabolic studies. Its carbon-13 labeling allows researchers to track the compound's metabolism in biological systems using techniques such as nuclear magnetic resonance (NMR) spectroscopy. This capability is crucial for understanding complex metabolic pathways involving adenosine and its derivatives.

Case Study:

A study demonstrated the application of this compound in elucidating the metabolic pathways of adenosine in human cells. The researchers utilized NMR to analyze the incorporation of the labeled compound into various metabolites, revealing insights into energy transfer processes and signaling mechanisms within cells.

Receptor Binding Studies

The compound interacts with multiple adenosine receptors (A1, A2A, A2B, A3), which are G-protein-coupled receptors involved in numerous physiological functions. The unique isotopic labeling allows for precise measurements of binding affinities and kinetics.

Case Study:

In a receptor binding assay, this compound was used to investigate its selectivity for different adenosine receptors. The study found that modifications at the 2' position significantly altered receptor selectivity and biological activity, providing valuable data for drug design targeting specific adenosine receptors.

Structural Biology and Drug Development

This compound's stable isotopic labeling is advantageous for structural biology applications, particularly in determining the three-dimensional structures of nucleosides and their interactions with proteins.

Data Table: Applications of this compound

Cardiovascular Research

Adenosine plays a significant role in cardiovascular physiology, including regulating heart rate and blood flow. Research utilizing this compound has provided insights into its therapeutic potential for cardiovascular diseases.

Case Study:

In vitro studies demonstrated that this compound can modulate coronary artery smooth muscle cell proliferation via A2B receptor activation. This finding suggests potential applications for myocardial preservation during ischemic events .

Future Directions and Research Opportunities

The unique properties of this compound open avenues for further research, particularly in drug discovery and therapeutic applications targeting adenosine receptors. Future studies may focus on:

- Exploring new therapeutic targets : Investigating how modifications at the 2' position affect interactions with other biomolecules.

- Developing novel drugs : Utilizing structure-activity relationship studies to design compounds with enhanced efficacy against diseases linked to adenosine signaling.

作用机制

Adenosine-2’-13C exerts its effects by acting on specific adenosine receptors (A1, A2A, A2B, and A3) located on cell membranes. These receptors are coupled to G proteins, which mediate various intracellular signaling pathways. Activation of these receptors can lead to changes in cellular activities such as neurotransmission, vasodilation, and immune responses. The carbon-13 labeling allows for detailed study of these mechanisms using NMR spectroscopy and other analytical techniques .

相似化合物的比较

Similar Compounds

Adenosine-15N: Labeled with nitrogen-15 isotope.

Adenosine-d: Deuterium-labeled adenosine.

Adenosine-13C: Labeled with carbon-13 at different positions.

Uniqueness

Adenosine-2’-13C is unique due to its specific labeling at the 2’ position of the ribose moiety. This specific labeling provides distinct advantages in NMR spectroscopy, allowing for precise analysis of molecular interactions and metabolic pathways. Compared to other labeled adenosine compounds, adenosine-2’-13C offers unique insights into the structure and function of nucleosides .

生物活性

Adenosine-2'-13C is a stable isotope-labeled derivative of adenosine, a nucleoside that plays critical roles in various biological processes. This article explores its biological activity, mechanisms of action, and relevant research findings.

Target Receptors

this compound primarily interacts with four types of G protein-coupled receptors (GPCRs):

- A1

- A2A

- A2B

- A3

These receptors mediate various physiological responses, including modulation of neurotransmission and cardiovascular function.

Mode of Action

Upon binding to adenosine receptors, this compound induces conformational changes that activate downstream signaling pathways. For instance, agonism of A1 and A2 receptors can lead to reduced conduction time in the atrioventricular node of the heart, affecting heart rate and rhythm.

Biochemical Pathways

This compound influences several key biochemical pathways:

- cAMP-Adenosine Pathway : This pathway is critical for cellular signaling and is mediated by ATP-binding cassette transporters that facilitate cAMP efflux and specific ectoenzymes that convert cAMP to AMP and subsequently to adenosine.

- Metabolic Pathways : It plays a role in nucleotide metabolism, interacting with enzymes such as adenosine deaminase and adenosine kinase, which regulate its conversion to inosine and AMP.

Cellular Effects

This compound exerts significant effects on various cell types:

- Inflammation Modulation : It has been shown to modulate immune responses and inflammation, which are crucial in conditions like autoimmune diseases and infections.

- Neurotransmission : Research indicates that adenosine acts as a modulator of glutamate and dopamine neurotransmission, which is particularly relevant in neuropsychiatric conditions like schizophrenia .

Case Studies and Experiments

- Study on Schizophrenia :

-

Animal Models :

- In animal studies, varying dosages of this compound demonstrated protective effects against cellular stress responses at low doses while also influencing inflammatory pathways.

Pharmacokinetics

The pharmacokinetics of this compound involve its transport into cells via specific nucleoside transporters (ENTs and CNTs). Once inside the cell, it can be phosphorylated or deaminated, influencing its biological activity.

Summary Table of Biological Activities

属性

IUPAC Name |

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)(313C)oxolane-3,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1/i7+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRDTQYFTABQOQ-NBMYLFBZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[13C@@H]([C@@H]([C@H](O3)CO)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the advantages of the synthetic method described in the paper for producing adenosine-2'-13C 5'-phosphate?

A1: The paper describes a method that boasts convenience and efficiency. [] It utilizes readily available starting materials and involves fewer steps compared to previous methods. Specifically, the use of formaldehyde-13C allows for the direct introduction of the isotopic label at the desired position. This is advantageous for researchers as it simplifies the process of obtaining a specifically labeled compound for their studies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。